molecular formula C15H14Cl2N2O B5546176 N-(3,4-dichlorophenyl)-3-(dimethylamino)benzamide

N-(3,4-dichlorophenyl)-3-(dimethylamino)benzamide

Cat. No. B5546176
M. Wt: 309.2 g/mol
InChI Key: NADJORZTHIJPDL-UHFFFAOYSA-N
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Description

Benzamide derivatives, including compounds similar to "N-(3,4-dichlorophenyl)-3-(dimethylamino)benzamide," are of significant interest in the field of organic and medicinal chemistry due to their diverse biological activities and applications in drug development. These compounds often serve as key intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of benzamide derivatives generally involves the amide coupling of the corresponding acid and amine components. For compounds like "N-(3,4-dichlorophenyl)-3-(dimethylamino)benzamide," specific synthesis routes could involve the direct coupling of 3,4-dichlorobenzoic acid with N,N-dimethylbenzamine under dehydrating conditions or using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (Guirado et al., 2002).

Molecular Structure Analysis

X-ray crystallography provides detailed insights into the molecular structure of benzamide derivatives, including bond lengths, angles, and overall conformation. The molecular structure of related compounds, such as "N-(1-amino-2,2-dichloroethyl)benzamides," has been determined through such analyses, highlighting the importance of intramolecular interactions and conformational stability (Guirado et al., 2002).

Scientific Research Applications

Cytotoxic Agent in Cancer Research

N-(3,4-dichlorophenyl)-3-(dimethylamino)benzamide, as a cytotoxic agent, is studied for its DNA-intercalating properties, which are thought to involve topoisomerases I and II. This mechanism is promising for cancer therapy due to its novelty and preclinical activity against solid tumors. Phase I clinical trials have been conducted to explore its efficacy and safety, with a focus on optimizing dosing regimens to achieve therapeutic levels without significant toxicity (McCrystal et al., 1999).

Environmental and Occupational Exposure Studies

Studies have also been conducted to understand environmental and occupational exposures to various chemicals, including benzophenones, which share structural similarities with N-(3,4-dichlorophenyl)-3-(dimethylamino)benzamide. These studies aim to assess the potential health risks associated with prolonged exposure to such compounds, contributing to the development of safer handling practices and regulatory standards (Sjödin et al., 1999).

Pharmacokinetic Studies

Pharmacokinetic studies involving compounds like N-(3,4-dichlorophenyl)-3-(dimethylamino)benzamide are essential for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. Such research helps in predicting the behavior of these compounds in the human body, which is crucial for developing effective and safe therapeutic agents (Higuchi & Shiobara, 1980).

Endocrine Disruptor Studies

Research into the endocrine-disrupting effects of various phenols, including compounds related to N-(3,4-dichlorophenyl)-3-(dimethylamino)benzamide, is critical for understanding their impact on human health. These studies investigate how such chemicals interfere with hormonal systems and contribute to reproductive and developmental disorders, guiding public health policies and consumer safety regulations (Chen et al., 2013).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-3-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O/c1-19(2)12-5-3-4-10(8-12)15(20)18-11-6-7-13(16)14(17)9-11/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADJORZTHIJPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-3-(dimethylamino)benzamide

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